2-(Cyclohexylthio)-5-nitrobenzaldehyde
Overview
Description
2-(Cyclohexylthio)-5-nitrobenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a nitro group at the 5-position and a cyclohexylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylthio)-5-nitrobenzaldehyde typically involves the following steps:
Nitration of Benzaldehyde: Benzaldehyde is nitrated to introduce a nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Thioether Formation: The nitrobenzaldehyde is then subjected to a thioetherification reaction with cyclohexanethiol. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclohexylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylthio)-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The cyclohexylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 2-(Cyclohexylthio)-5-aminobenzaldehyde.
Oxidation: 2-(Cyclohexylthio)-5-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexylthio)-5-nitrobenzaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It may be used in studies investigating the biological activity of nitrobenzaldehyde derivatives.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 2-(Cyclohexylthio)-5-nitrobenzaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylthio)phthalimide: Similar in structure but with a phthalimide core instead of a benzaldehyde core.
5-Nitro-2-thiophenecarboxaldehyde: Similar in having a nitro group and a thioether group but with a thiophene ring instead of a benzene ring.
Uniqueness
2-(Cyclohexylthio)-5-nitrobenzaldehyde is unique due to the specific combination of functional groups and their positions on the benzaldehyde core
Properties
IUPAC Name |
2-cyclohexylsulfanyl-5-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-9-10-8-11(14(16)17)6-7-13(10)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPVOEAECFNQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384291 | |
Record name | 2-(Cyclohexylsulfanyl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-46-3 | |
Record name | 2-(Cyclohexylthio)-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclohexylsulfanyl)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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